1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
CAS No.: 320422-12-6
Cat. No.: VC6359814
Molecular Formula: C17H15Cl2N3O
Molecular Weight: 348.23
* For research use only. Not for human or veterinary use.
![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] - 320422-12-6](/images/structure/VC6359814.png)
Specification
CAS No. | 320422-12-6 |
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Molecular Formula | C17H15Cl2N3O |
Molecular Weight | 348.23 |
IUPAC Name | 3-[(3,4-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |
Standard InChI | InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)9-11/h3-10,23H,1-2H3 |
Standard InChI Key | GFSWIGNYERLCAF-LTGZKZEYSA-N |
SMILES | CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Indole-2,3-dione Framework
The foundational structure of this compound is the indole-2,3-dione system, also known as isatin. Isatin consists of a bicyclic framework featuring a benzene ring fused to a pyrrolidine-2,3-dione moiety. The 1-position of the indole nucleus is substituted with an isopropyl group (-CH(CH₃)₂), which enhances steric bulk and influences electronic properties . At the 3-position, the carbonyl group is functionalized as a hydrazone via condensation with 3,4-dichlorophenylhydrazine, introducing both electron-withdrawing chlorine substituents and planar aromaticity to the system .
Hydrazone Functionalization
The hydrazone group (-NH-N=C-) at the 3-position forms a conjugated system with the indole-dione core, enabling π-π interactions and hydrogen bonding. The 3,4-dichlorophenyl substituent introduces two chlorine atoms at meta and para positions relative to the hydrazone linkage. This substitution pattern is critical for modulating lipophilicity and bioactivity, as chlorine atoms enhance membrane permeability and resistance to metabolic degradation .
Synthesis and Manufacturing
Parent Compound Synthesis
The precursor, 1-isopropyl-1H-indole-2,3-dione, is synthesized via N-alkylation of isatin with isopropyl bromide under basic conditions. A representative procedure involves refluxing isatin with isopropyl bromide in the presence of potassium carbonate in dimethylformamide (DMF), yielding the N-alkylated product with purities exceeding 82% .
Hydrazone Formation
The hydrazone derivative is typically obtained by condensing 1-isopropyl-1H-indole-2,3-dione with 3,4-dichlorophenylhydrazine in ethanol or acetic acid under reflux. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the dione, followed by dehydration to form the hydrazone bond . Optimized conditions reported for analogous systems suggest yields of 70–85% when catalyzed by hydrochloric acid .
Table 1: Synthetic Parameters for Analogous Hydrazone Derivatives
Starting Material | Reagent | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|
1-Isopropylindole-2,3-dione | 2,5-Dichlorophenylhydrazine | Ethanol | HCl | 75 |
1-Methylindole-2,3-dione | 4-Chlorophenylhydrazine | Acetic Acid | None | 68 |
Physical and Chemical Properties
Physicochemical Parameters
The parent compound, 1-isopropyl-1H-indole-2,3-dione, has a molecular weight of 189.21 g/mol, a melting point of 74–76.5°C, and a boiling point of 311.3°C at atmospheric pressure . Its hydrazone derivative is expected to exhibit a higher molecular weight (approximately 349.7 g/mol) due to the addition of the 3,4-dichlorophenylhydrazine moiety. The logP value, estimated using fragment-based methods, increases from 1.69 for the parent compound to ~3.2 for the hydrazone, indicating enhanced lipophilicity .
Spectroscopic Characteristics
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IR Spectroscopy: The parent compound shows strong carbonyl stretches at 1,710 cm⁻¹ (C=O) and 1,680 cm⁻¹ (N-C=O) . The hydrazone derivative exhibits additional N-H stretching at 3,250 cm⁻¹ and C=N vibrations near 1,610 cm⁻¹.
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NMR: <sup>1</sup>H NMR of the parent compound displays a singlet for the isopropyl group at δ 1.25 ppm (6H, d) and aromatic protons between δ 7.2–7.8 ppm . The hydrazone’s 3,4-dichlorophenyl group is expected to show two doublets in the aromatic region (δ 7.4–7.6 ppm) due to J-coupling between adjacent protons.
Biological Activities and Applications
Anticancer Activity
Hydrazone derivatives of isatin show promise as apoptosis inducers. A study on 1-methylindole-2,3-dione hydrazones reported IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, attributed to caspase-3 activation . The isopropyl and dichlorophenyl groups in the subject compound may further modulate pharmacokinetic profiles to enhance tumor selectivity.
Table 2: Biological Activity of Selected Hydrazone Derivatives
Challenges and Future Directions
Despite the promising profile of this compound, key gaps remain:
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Stereochemical Effects: The impact of the isopropyl group’s stereochemistry on bioactivity is unexplored.
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Metabolic Stability: Hydrazones are prone to hydrolysis in vivo; prodrug strategies or formulation improvements are needed .
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Target Identification: High-throughput screening is required to elucidate molecular targets beyond broad cytotoxicity.
Future research should prioritize synthetic optimization, in vivo toxicity profiling, and mechanistic studies to advance this compound toward preclinical development.
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